molecular formula C24H23N3O3S B3961485 N-(2,4-dimethoxyphenyl)-6-methyl-4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

N-(2,4-dimethoxyphenyl)-6-methyl-4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Cat. No.: B3961485
M. Wt: 433.5 g/mol
InChI Key: KOKPOKHQJCFEMZ-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have diverse roles in biochemistry, including serving as components of DNA and RNA .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The various substituents attached to this ring would give the compound its unique properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its size, shape, charge distribution, and the nature of its functional groups would all influence its properties .

Mechanism of Action

Target of Action

The primary targets of this compound are Histone Deacetylase (HDAC) and Tubulin . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. Tubulin is a globular protein and is the main constituent of microtubules, which are involved in maintaining the structure of the cell and, together with microfilaments and intermediate filaments, form the cytoskeleton .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It acts as a dual inhibitor of HDAC and Tubulin . By inhibiting HDAC, it increases the acetylation of histones, which leads to a more relaxed chromatin structure and promotes gene transcription. On the other hand, by inhibiting Tubulin polymerization, it disrupts the formation of microtubules, affecting cell division and other cellular functions .

Biochemical Pathways

The compound affects the pathways related to gene expression and cell division. By inhibiting HDAC, it affects the acetylation status of histones, which is a key factor in the regulation of gene expression. This can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis . By inhibiting Tubulin, it affects the formation of the mitotic spindle, which is crucial for cell division .

Result of Action

The compound’s action results in changes in gene expression and disruption of cell division. This can lead to the inhibition of cell growth and induction of apoptosis, especially in cancer cells . Therefore, it has potential as an anticancer agent .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological or pharmacological activities .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-6-methyl-4-naphthalen-1-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-14-21(23(28)26-19-12-11-16(29-2)13-20(19)30-3)22(27-24(31)25-14)18-10-6-8-15-7-4-5-9-17(15)18/h4-13,22H,1-3H3,(H,26,28)(H2,25,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKPOKHQJCFEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CC3=CC=CC=C32)C(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,4-dimethoxyphenyl)-6-methyl-4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Reactant of Route 2
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N-(2,4-dimethoxyphenyl)-6-methyl-4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Reactant of Route 3
N-(2,4-dimethoxyphenyl)-6-methyl-4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Reactant of Route 4
N-(2,4-dimethoxyphenyl)-6-methyl-4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Reactant of Route 5
N-(2,4-dimethoxyphenyl)-6-methyl-4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Reactant of Route 6
N-(2,4-dimethoxyphenyl)-6-methyl-4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

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